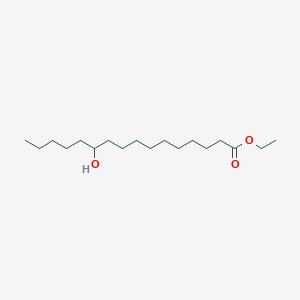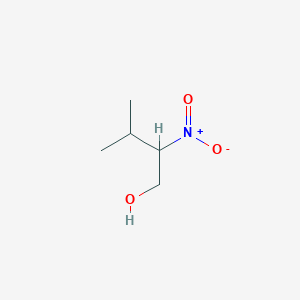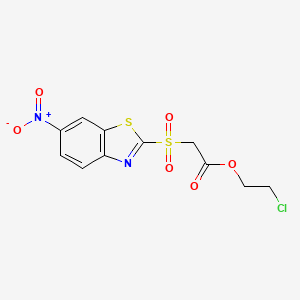![molecular formula C35H35N6NaO10S B14448390 sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 76899-83-7](/img/no-structure.png)
sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, hydroxyls, and carboxylates, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of functional groups: Various functional groups such as amides and hydroxyls are introduced through reactions like amidation, esterification, and hydroxylation.
Final assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of complex bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amides may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a component in the synthesis of advanced materials or pharmaceuticals.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting processes like cell division, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin derivatives: Similar in structure and function, often used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with similar mechanisms of action.
Carbapenems: Broad-spectrum antibiotics with a similar bicyclic core structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
| 76899-83-7 | |
Molekularformel |
C35H35N6NaO10S |
Molekulargewicht |
754.7 g/mol |
IUPAC-Name |
sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C35H36N6O10S.Na/c1-16(42)40-15-21(44)14-24(40)30(47)36-19-8-4-17(5-9-19)23-13-12-22(28(45)37-23)29(46)38-25(18-6-10-20(43)11-7-18)31(48)39-26-32(49)41-27(34(50)51)35(2,3)52-33(26)41;/h4-13,21,24-27,33,43-44H,14-15H2,1-3H3,(H,36,47)(H,37,45)(H,38,46)(H,39,48)(H,50,51);/q;+1/p-1/t21-,24?,25?,26-,27+,33+;/m1./s1 |
InChI-Schlüssel |
PFJBOIGDJWZLMK-XKEDLWHXSA-M |
Isomerische SMILES |
CC(=O)N1C[C@@H](CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C(=O)N3)C(=O)NC(C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(=O)N1CC(CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C(=O)N3)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

